- Diethyldithiocarbamic acid S-oxide: a new class of sulfineJournal of Organic Chemistry, 1988, 53(9), 2119-20,
Cas no 97-77-8 (Disulfiram)
El disulfiram es un compuesto químico utilizado principalmente en el tratamiento del alcoholismo crónico. Su mecanismo de acción se basa en la inhibición irreversible de la enzima aldehído deshidrogenasa, lo que provoca una acumulación de acetaldehído al consumir alcohol, generando efectos adversos como náuseas y taquicardia. Esta reacción disuasiva ayuda a mantener la abstinencia. Además, el disulfiram ha demostrado potencial en investigaciones antitumorales debido a su capacidad para modular vías metabólicas en células cancerosas. Su perfil farmacocinético incluye una buena absorción oral y metabolismo hepático, aunque requiere supervisión médica por posibles interacciones y efectos secundarios. Su uso está bien establecido en terapias de deshabituación alcohólica.

Disulfiram structure
Nombre del producto:Disulfiram
Número CAS:97-77-8
MF:C10H20N2S4
Megavatios:296.539196968079
MDL:MFCD00009048
CID:34918
PubChem ID:3117
Disulfiram Propiedades químicas y físicas
Nombre e identificación
-
- Tetraethylthiuram disulfide
- TETD
- bis(diethylthiocarbamoyl) disulfide
- disulfiram
- tetraethylthiuram disulphide
- accelerator tetd
- bis (diethylthiocarbamyl) disulfide
- ethylthiudad
- ethyltuex
- etyl tuex
- exhoran
- exhorran
- formamide, 1,1'-dithiobis(n,n-diethylthio)-
- hoca
- hocakrotenalnci-c02959
- hydrogendisulfide
- hydrogenpersulfid
- krotenal
- n,n,n',n'-tetraethylthiuram disulfide
- n,n,n',n'-tetraethylthiuram disulphide
- nci-c02959
- nocbin
- nsc 190940
- perkacit tetd
- perkait tetd
- 1,1',1'',1'''-{Disulfanediylbis[(thioxomethylene)-nitrilo]}tetraethane
- 1,1-Dithiobis(N,N-diethylthioformamide)
- 1,1`-Dithiobis(N,N-diethylthioformamide)
- Abstenisil
- N1,N1,N3,N3-tetraethyl-2-dithioperoxy-1,3-dithiodicarbonic diamide
- Tetraethylthioperoxydicarbonic diaMide
- tetraethylthioperoxydicarbonic diamide ([[(C2H5)2N]C(S)]2S2)
- TTD
- Antabuse
- Antabus
- Teturam
- Esperal
- Anticol
- Alcophobin
- Dicupral
- Ethyldithiurame
- Teturamin
- Tetraetil
- Contralin
- Antietanol
- Antaethyl
- Tetradine
- Antivitium
- Abstensil
- Aversan
- Abstinil
- Refusal
- Averzan
- Antetil
- Antetan
- Abstinyl
- Antalcol
- Antadix
- Cronetal
- Antikol
- Antietil
- Etabus
- Ethyl tuads
- Ethyl Thiurad
- Ethyl Thiram
- Ethyl Tuex
- Disulfuram
- Contrapot
- Antiaethan
- Stopetyl
- Thiuranide
- Ephorran
- Antaetil
- Di
- Disulfide, bis(diethylthiocarbamoyl) (8CI)
- N,N,N′,N′-Tetraethylthioperoxydicarbonic diamide ([(H2N)C(S)]2S2) (ACI)
- Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetraethyl- (9CI)
- Accel TET
- Accel TET-R
- Accelerator TET
- Akrochem TETD
- Bis(N,N-diethylthiocarbamoyl) disulfide
- Curebead PB 75
- Curekind TETD
- Ekagom DTET
- Ekagom TEDS
- Ekagom TETDS
- Espenal
- Etiltox
- N,N,N′,N′-Tetraethyldithiuram disulfide
- N,N,N′,N′-Tetraethylthiuram disulfide
- Disulfiram
-
- MDL: MFCD00009048
- Renchi: 1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3
- Clave inchi: AUZONCFQVSMFAP-UHFFFAOYSA-N
- Sonrisas: S=C(N(CC)CC)SSC(N(CC)CC)=S
- Brn: 1712560
Atributos calculados
- Calidad precisa: 296.050933g/mol
- Carga superficial: 0
- XLogP3: 3.9
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Cuenta de enlace giratorio: 7
- Masa isotópica única: 296.050933g/mol
- Masa isotópica única: 296.050933g/mol
- Superficie del Polo topológico: 121Ų
- Recuento de átomos pesados: 16
- Complejidad: 201
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Olor: Slight odor.
- Taste: SLIGHTLY BITTER TASTE
- Color / forma: Yellowish white crystals
- Denso: 1.27
- Punto de fusión: 69-71 °C (lit.)
- Punto de ebullición: 117 ºC
- Punto de inflamación: 117°C/17mm
- índice de refracción: 1.5500 (estimate)
- Disolución: 0.004g/l
- Coeficiente de distribución del agua: 0.02 g/100 mL
- Estabilidad / vida útil: Stable. Incompatible with strong oxidants.
- PSA: 121.26000
- Logp: 3.62120
- Disolución: Insoluble in water, slightly soluble in acetone, soluble in benzene, chloroform, carbon disulfide.
- Merck: 3364
- FEMA: 2440
Disulfiram Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Warning
- Instrucciones de peligro: H302,H317,H373,H410
- Declaración de advertencia: P273,P280,P501
- Número de transporte de mercancías peligrosas:UN 3077 9/PG 3
- Wgk Alemania:3
- Código de categoría de peligro: 22-43-48/22-50/53
- Instrucciones de Seguridad: S24-S37-S60-S61
- Rtecs:JO1225000
-
Señalización de mercancías peligrosas:
- TSCA:Yes
- Período de Seguridad:9
- Categoría de embalaje:III
- Nivel de peligro:9
- Grupo de embalaje:III
- Términos de riesgo:R22; R43; R48/22; R50/53
- Toxicidad:LD50 orally in rats: 8.6 g/kg (Child, Cramp)
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Disulfiram Datos Aduaneros
- Código HS:29303000
- Datos Aduaneros:
China Customs Code:
29303000
Disulfiram PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCAPI1398-250 mg |
Disulfiram (Antabuse) |
97-77-8 | 250mg |
$500.0 | 2022-02-28 | ||
Ambeed | A912727-1mg |
Bis(diethylthiocarbamoyl) disulfide |
97-77-8 | 97% | 1mg |
$5.0 | 2023-08-31 | |
LKT Labs | D3374-50 g |
Disulfiram |
97-77-8 | ≥98% | 50g |
$45.10 | 2023-07-11 | |
Hello Bio | HB1119-50mg |
Disulfiram |
97-77-8 | >97% | 50mg |
£53 | 2024-07-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819460-25g |
Tetraethylthiuram disulfide |
97-77-8 | 97% | 25g |
¥38.00 | 2022-08-31 | |
Ambeed | A912727-100g |
Bis(diethylthiocarbamoyl) disulfide |
97-77-8 | 97% | 100g |
$11.0 | 2023-08-31 | |
DC Chemicals | DCAPI1398-100 mg |
Disulfiram (Antabuse) |
97-77-8 | 100mg |
$250.0 | 2022-02-28 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0054-1 g |
Disulfiram |
97-77-8 | 98.23% | 1g |
¥440.00 | 2022-04-26 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0479-500G |
Tetraethylthiuram Disulfide |
97-77-8 | >97.0%(T) | 500g |
¥340.00 | 2024-04-15 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5844-500mg |
Disulfiram |
97-77-8 | 98% | 500mg |
¥2880.00 | 2023-09-10 |
Disulfiram Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Solvents: Methanol , Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: Diammonium cerium hexanitrate Solvents: Tetrahydrofuran ; 10 min, rt; 9 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt
1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt
1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
Referencia
- Cerium ammonium nitrate-catalyzed aerobic oxidative coupling of dithiocarbamates: facile synthesis of thioureas and bis(aminothiocarbonyl)disulfidesAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisRSC Advances, 2014, 4(75), 40054-40060,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Ethanol ; rt; 4 h, 20 °C
1.2 -
1.2 -
Referencia
- Process for preparation of alkoxyamines by photolysis of dithiocarbamates, France, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Sulfuric acid , Hydrogen peroxide Solvents: Water ; 20 °C
1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C
1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C
1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C
1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C
Referencia
- Preparation method of rubber vulcanization accelerator tetraalkyl thiuram disulfide using continuous micro-reaction systemPreparation method of tetrahydrocarbyl thiuram disulfide by photocatalytic oxidationDevelopment of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivativesChina, 2011, 41(2), 285-290,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane
1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h
1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h
Referencia
- Photoredox Catalysis in Photocontrolled Cationic Polymerizations of Vinyl EthersElectrochemically Controlled Cationic Polymerization of Vinyl EthersMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl EthersAccounts of Chemical Research, 2022, 55(14), 1960-1971,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referencia
- Electrochemically Controlled Cationic Polymerization of Vinyl EthersJournal of the American Chemical Society, 2018, 140(6), 2076-2079,
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Solvents: Ethylene glycol
1.2 Solvents: Ethylene glycol
Referencia
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbonsNeftekhimiya, 1986, 26(4), 563-70,
Métodos de producción 9
Condiciones de reacción
Referencia
- Preparation of bis(ethylamino)disulfirams as ALDH1a1 and MAGL inhibitorsSARM1 enzyme activity inhibitor and use thereof in neurodegenerative diseasesCo-delivery of nanoparticle and molecular drug by hollow mesoporous organosilica for tumor-activated and photothermal-augmented chemotherapy of breast cancerUnited States, 2021, 19(1),,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referencia
- Electrochemically Controlled Cationic Polymerization of Vinyl EthersJournal of the American Chemical Society, 2018, 140(6), 2076-2079,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt
1.1 Reagents: Iodine Solvents: Methanol ; 0 °C
1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt
1.1 Reagents: Iodine Solvents: Methanol ; 0 °C
Referencia
- Preparation of diethylthiocarbamoyl chlorideTrimethylchlorosilane (TMSCl) and cyanuric chloride (CC) catalyzed efficient oxidative coupling of thiols with dimethyl sulfoxideMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl EthersHuaxue Shiji, 1992, 14(2), 113-14,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 -
1.2 -
Referencia
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbonsNeftekhimiya, 1986, 26(4), 563-70,
Métodos de producción 13
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Dichloromethane
Referencia
- Crystal structures of tellurium compounds Ph2Te(S2P(OEt)2)2 and of two modifications of Ph2Te(S2CNEt2)2Diorganyltellurium bis-(dialkylcarbamates) and -(dithiocarbamates)Journal of Organometallic Chemistry, 1988, 349(3), 305-14,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C
1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referencia
- Electrochemically Controlled Cationic Polymerization of Vinyl EthersJournal of the American Chemical Society, 2018, 140(6), 2076-2079,
Métodos de producción 16
Condiciones de reacción
1.1 Solvents: Ethylene glycol
Referencia
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbonsNeftekhimiya, 1986, 26(4), 563-70,
Métodos de producción 17
Condiciones de reacción
1.1 Solvents: Methanol , Tetrahydrofuran ; 4 h, 35 °C
Referencia
- Interaction of wheat germ agglutinin with an N-acetylglucosamine-carrying telomer brush accumulated on a colloidal gold monolayerColloids and Surfaces, 2008, 61(1), 17-24,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine Solvents: Ethanol , Water ; 30 min, 40 °C
1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt
1.1 Reagents: Diethylamine , Hydrogen peroxide
1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt
1.1 Reagents: Diethylamine , Hydrogen peroxide
Referencia
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous mediumRadiosynthesis of [thiocarbonyl-11C]disulfiram and its first PET study in miceSimple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in waterRSC Advances, 2016, 6(45), 39356-39363,
Disulfiram Raw materials
- Ditiocarb sodium
- Propanoic acid, 2-[[(diethylamino)thioxomethyl]thio]-2-methyl-
- Disulfiram
- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide
- Tellurium, bis(diethylcarbamodithioato-S)diphenyl-, (T-4)-
- Carbamodithioic acid,N,N-diethyl-
- Triphenylantimony dichloride
- Phenol, 2-[(diethylamino)methyl]-4-methyl-
- Carbamothio(thioperoxoic) acid, N,N-diethyl-, sodium salt (1:1)
- Carbamodithioic acid, N,N-diethyl-, ion(1-), sodium (1:1)
- 2,3,5-Trimethyphenol
- 1-(1-chloroethoxy)-2-methylpropane
- Carbamodithioic acid, N,N-diethyl-, 1-(2-methylpropoxy)ethyl ester
Disulfiram Preparation Products
- Benzene,1,1'-tellurobis- (1202-36-4)
- 3,7-Dioxa-4-aza-6-phosphanonanoic acid,4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide (654636-62-1)
- Disulfiram (97-77-8)
- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide (1044266-69-4)
- (136-93-6)
- Carbamodithioic acid, diethyl-, (2-hydroxy-5-methylphenyl)methyl ester (109918-83-4)
- Carbamodithioic acid, diethyl-, (2-hydroxy-3,4,6-trimethylphenyl)methyl ester (109918-82-3)
- Triphenylantimony (603-36-1)
Disulfiram Literatura relevante
-
Ghodratollah Absalan,Morteza Akhond,Leila Sheikhian,Douglas M. Goltz Anal. Methods 2011 3 2354
-
Hao-Xing Xu,Ze-Run Zhao,Yeersen Patehebieke,Qian-Qian Chen,Shun-Guo Fu,Shuai-Jun Chang,Xu-Xu Zhang,Zhi-Liang Zhang,Xiao Wang Green Chem. 2021 23 1280
-
Ghodratollah Absalan,Morteza Akhond,Leila Sheikhian,Douglas M. Goltz Anal. Methods 2011 3 2354
-
4. Disulfiram, an old drug with new potential therapeutic uses for human cancers and fungal infectionsZuben E. Sauna,Suneet Shukla,Suresh V. Ambudkar Mol. BioSyst. 2005 1 127
-
Ashfaq Ur Rehman,Guodong Zhen,Bozitao Zhong,Duan Ni,Jiayi Li,Abdul Nasir,Moustafa T. Gabr,Humaira Rafiq,Abdul Wadood,Shaoyong Lu,Jian Zhang,Hai-Feng Chen Phys. Chem. Chem. Phys. 2021 23 12204
97-77-8 (Disulfiram) Productos relacionados
- 97-77-8(Disulfiram)
- 1313760-85-8({2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid)
- 1261497-47-5(3,2'-Bis(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester)
- 143654-59-5(Methyl 3-(2-fluorophenyl)propanoate)
- 2228177-07-7(O-2-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propylhydroxylamine)
- 2503205-40-9(Cyclopropanamine, 2-(methoxymethyl)-, hydrochloride (1:1))
- 865660-40-8(1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile)
- 956624-39-8(3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea)
- 98730-78-0(1-(bromomethyl)cyclopropanecarbonitrile)
- 946260-97-5(3-(4-methoxyphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylpropanamide)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-77-8)Disulfiram

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:97-77-8)Disulfiram

Pureza:99%
Cantidad:5kg
Precio ($):220.0